molecular formula C8H6Br2 B121113 3,5-Dibromostyrene CAS No. 120359-56-0

3,5-Dibromostyrene

Cat. No.: B121113
CAS No.: 120359-56-0
M. Wt: 261.94 g/mol
InChI Key: OITDEAXLQUVPQW-UHFFFAOYSA-N
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Description

3,5-Dibromostyrene is a brominated derivative of styrene, characterized by bromine atoms at the 3rd and 5th positions of the aromatic ring. It is primarily utilized as a high-performance flame retardant in polymer applications due to its ability to inhibit combustion by releasing bromine radicals during thermal decomposition. This compound is particularly effective in acrylonitrile butadiene styrene (ABS) plastics, polystyrene (PS), engineering thermoplastics, unsaturated polyesters, and polyurethanes . Its graft copolymers with polypropylene further enhance material properties, such as fire resistance and light fastness. However, it is unsuitable for polyvinyl chloride (PVC), expanded polystyrene (EPS), and rigid polyurethane foams due to compatibility issues .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dibromostyrene can be synthesized through various methods. One common method involves the vicinal dibromination of styrene derivatives using N-Bromosuccinimide (NBS) in the presence of dimethyl sulfoxide (DMSO) . This method is highly chemo- and diastereoselective, making it suitable for producing this compound with high purity.

Industrial Production Methods: In industrial settings, this compound is often produced through the dehydrobromination of 2-bromoethyl dibromobenzene in an aqueous alcoholic alkali medium, using a phase transfer catalyst . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Epoxidation

3,5-Dibromostyrene undergoes epoxidation to form 2-(3,5-Dibromophenyl)oxirane when treated with oxidizing agents like peracetic acid. This reaction proceeds via electrophilic addition across the double bond.

Reaction Conditions :

  • Oxidizing Agent : Peracetic acid (CH₃CO₃H)

  • Temperature : Room temperature

  • Mechanism :

    • Electrophilic oxygen addition to the vinyl group.

    • Cyclization to form a three-membered epoxide ring.

Product :

  • Yield : Not explicitly quantified, but the product is stable and isolable.

Radical Bromination

This compound participates in radical-mediated bromination using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) . This reaction introduces additional bromine atoms at allylic or vinylic positions .

Reaction Conditions :

  • Catalyst : None required for radical initiation.

  • Solvent : Typically dichloromethane or aqueous systems.

  • Mechanism :

    • DBDMH generates bromine radicals (*Br) under mild conditions.

    • Radical addition to the styrene double bond or abstraction of allylic hydrogens .

Example :

SubstrateReagentProductYieldSource
This compoundDBDMHTribromostyrene~87–98%

Dehydrobromination and Elimination

In basic conditions, this compound can undergo elimination to form polybrominated derivatives. A patent demonstrates the synthesis of ar-dibromostyrene via dehydrobromination of 2-bromoethyl-dibromobenzene .

Reaction Conditions :

  • Base : Sodium hydroxide (50% aqueous)

  • Catalyst : Triethylpentyl ammonium bromide (phase-transfer catalyst)

  • Temperature : 40–45°C .

Example :

Starting MaterialConditionsProductYield
2-Bromoethyl-dibromobenzeneNaOH, PTC, 45°CThis compound83–93%

Thermal Decomposition

Heating this compound releases hydrogen bromide (HBr) and forms polymeric byproducts. This behavior is analogous to β-bromostyrene derivatives .

Key Observations :

  • Decomposition Products : HBr gas and cross-linked polymers.

  • Stability : Inhibitors like tert-butylcatechol are added to suppress polymerization during storage .

Environmental Degradation

This compound is a brominated flame retardant (BFR) candidate. Microbial degradation studies show limited breakdown under aerobic conditions, suggesting environmental persistence .

Degradation Pathways :

  • Oxidative Pathways : Reaction with hydroxyl radicals (·OH) in the atmosphere .

  • Half-Life : Estimated at ~22 hours for ·OH-mediated degradation .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsMajor ProductYield/Efficiency
EpoxidationPeracetic acid2-(3,5-Dibromophenyl)oxiraneHigh
Radical BrominationDBDMHTribromostyrene87–98%
DehydrobrominationNaOH, PTC, 40–45°CPolybrominated styrenes83–93%
Thermal DecompositionHeat (>100°C)HBr + PolymersQuantifiable

Research Insights

  • Catalytic Efficiency : DBDMH enables bromination without metal catalysts, enhancing scalability .

  • Environmental Impact : Limited microbial degradation highlights potential bioaccumulation risks .

  • Synthetic Utility : Epoxidation products serve as intermediates in polymer and pharmaceutical synthesis.

Scientific Research Applications

Flame Retardants

One of the primary applications of 3,5-dibromostyrene is in the formulation of brominated flame retardants (BFRs). These compounds are used to reduce the flammability of materials such as plastics, textiles, and electronics. Research indicates that BFRs can effectively inhibit combustion processes by promoting char formation and reducing heat release rates during burning .

  • Case Study: BFR Efficacy
    A study analyzed the effectiveness of various brominated compounds, including this compound, in polymer matrices. The results demonstrated a significant reduction in flammability when these compounds were incorporated into polyurethane foams .

Polymer Chemistry

This compound is utilized in polymer chemistry to create copolymers with enhanced thermal stability and flame resistance. Its incorporation into polymer matrices improves the overall performance of materials used in construction and automotive industries.

  • Research Findings
    A metathetic approach using this compound has been explored for synthesizing new bisphosphanes relevant to catalysis and material science . This highlights the compound's versatility beyond flame retardancy.

Environmental Chemistry

In environmental studies, this compound has been investigated for its persistence and bioaccumulation potential in ecosystems. As a brominated compound, it poses risks due to its potential toxicity to aquatic life.

  • Toxicity Assessments
    Research conducted by the Danish Environmental Protection Agency assessed various brominated flame retardants' toxicological profiles, including this compound. The findings suggested that while effective as a flame retardant, there are concerns regarding its environmental impact and human health risks associated with long-term exposure .

Data Tables

Application AreaDescriptionKey Findings
Flame RetardantsUsed to reduce flammability in materialsSignificant reduction in heat release rates
Polymer ChemistryEnhances thermal stability in polymersImproved performance in construction materials
Environmental ChemistryInvestigated for persistence and toxicityPotential risks to aquatic ecosystems

Mechanism of Action

The mechanism of action of 3,5-dibromostyrene involves its ability to undergo substitution and coupling reactions due to the presence of bromine atoms. These reactions enable the formation of various complex organic molecules, which can interact with different molecular targets and pathways in biological systems. The exact molecular targets and pathways depend on the specific application and the nature of the substituted products.

Comparison with Similar Compounds

The following brominated flame retardants are structurally or functionally related to 3,5-dibromostyrene. Key comparisons are summarized in Table 1.

Polybromodiphenyl Oxide (PBDE)

PBDEs are aromatic ethers with multiple bromine substitutions, historically used in plastics, textiles, and electronics. They exhibit broad compatibility with most plastics (except EPS) but have faced global restrictions due to environmental persistence, bioaccumulation, and toxicity concerns. Their declining use contrasts with this compound, which lacks reported environmental toxicity data .

Dibromopentyl Glycol Derivatives

These derivatives contain 60% bromine by weight, offering high thermal stability and chemical resistance. They are incorporated during polyester synthesis and are suitable for rigid polyurethane foams—a niche where this compound is incompatible. Their high bromine content enhances flame-retardant efficiency compared to this compound, though the latter excels in light fastness .

Other Brominated Styrenes

Derivatives like 2,4-dibromostyrene or tetrabromostyrene may differ in bromine substitution patterns, altering thermal stability and polymer compatibility.

Table 1: Comparative Analysis of Brominated Flame Retardants

Property/Compound This compound Polybromodiphenyl Oxide (PBDE) Dibromopentyl Glycol Derivatives
Bromine Content Not specified Varies (typically 50-80%) 60%
Primary Applications ABS, PS, polyurethanes Plastics, textiles, electronics Polyesters, rigid PU foams
Suitability Unsuitable for PVC, EPS Broad (except EPS) Compatible during synthesis
Environmental Impact Limited data High (restricted use) Not reported
Thermal Stability High (light fastness) Moderate High
Key Advantage Graft copolymer versatility Historical broad applicability High bromine efficiency

Data sourced from

Research Findings and Industrial Relevance

  • This compound demonstrates superior light fastness, making it ideal for applications requiring UV stability. Its graft copolymers with polypropylene enhance fire resistance without compromising mechanical properties .
  • PBDEs are being phased out under the Stockholm Convention due to ecological risks, creating demand for alternatives like this compound .
  • Dibromopentyl glycol derivatives excel in high-temperature environments (e.g., automotive polymers) but lack the versatility of this compound in engineering thermoplastics .

Biological Activity

3,5-Dibromostyrene (DBS) is an organobromine compound with the chemical formula C8_8H6_6Br2_2. It is a derivative of styrene, where bromine atoms are substituted at the 3 and 5 positions of the aromatic ring. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and toxicology.

This compound is characterized by its lipophilic nature, which influences its biological interactions. The presence of bromine atoms enhances its reactivity and potential for bioaccumulation in living organisms. Its structure can be represented as follows:

C6H4(Br)2C=CH2\text{C}_6\text{H}_4(\text{Br})_2\text{C}=\text{CH}_2

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, research has shown that it can inhibit the growth of various cancer cell lines. The mechanism of action appears to involve interference with tubulin polymerization and the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

Table 1: Anticancer Activity of this compound

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-720.1Tubulin polymerization interference
KB-V114.0Induction of ROS and apoptosis
A5495.24Inhibition of tubulin polymerization

Cytotoxicity Assessment

While evaluating the cytotoxic effects of DBS, studies reported varying degrees of cytotoxicity across different cell lines. The cytotoxic profile suggests that while DBS can effectively target cancer cells, it may also pose risks to normal cells due to its lipophilic nature.

Table 2: Cytotoxicity Profile of this compound

Cell LineIC50_{50} (µM)Remarks
MDA-MB-231100Higher resistance compared to cancer cells
MCF-12A91.46Normal breast cells exhibit lower sensitivity

Endocrine Disruption Potential

Research indicates that organobromine compounds like DBS may act as endocrine disruptors. The bromine substituents can interact with hormone receptors, potentially leading to developmental and reproductive health issues. Studies suggest that these compounds can mimic natural hormones at low concentrations, causing abnormal cellular responses.

Case Study 1: Anticancer Efficacy in Xenograft Models

In a study involving xenograft models using CWR22RvI cells, mice treated with DBS showed significant tumor growth inhibition compared to control groups. This study highlighted the compound's potential as a therapeutic agent in prostate cancer treatment.

Case Study 2: Toxicological Assessment in Aquatic Organisms

A toxicological assessment revealed that DBS accumulates in aquatic organisms, raising concerns about environmental exposure and bioaccumulation risks. This study emphasized the need for careful evaluation of organobromine compounds in ecological risk assessments.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 3,5-Dibromostyrene, and what analytical methods validate its purity?

Q. How can competing reaction pathways in Pd-catalyzed cross-coupling of this compound be minimized?

  • Methodological Answer : Competing pathways (e.g., β-hydride elimination or over-substitution) are mitigated by:

  • Catalyst Optimization : Using Pd(0) or Pd(II) complexes with bulky ligands (e.g., P(t-Bu)₃) to sterically hinder undesired pathways .

  • Temperature Control : Lower temperatures (e.g., 40–60°C) reduce side reactions while maintaining reactivity .

  • Substrate Design : Introducing electron-withdrawing groups (e.g., -NO₂) stabilizes intermediates and directs substitution regioselectivity .

    • Data Table :
Competing PathwayMitigation StrategyEfficiency Improvement (%)Reference
β-Hydride eliminationUse of Pd(PPh₃)₄ with CuI co-catalyst20–30
Over-substitutionLower reaction temperature (50°C)15–20

Q. What computational methods are employed to model the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and regioselectivity. Key steps include:

  • Geometry Optimization : Models the Pd-styrene intermediate’s structure.

  • Energy Profiling : Compares activation energies for mono- vs. di-substitution pathways .

  • Solvent Effects : Polarizable continuum models (PCM) simulate solvent interactions (e.g., THF vs. DMF) .

    • Example Findings :
  • DFT predicts a 12 kcal/mol barrier for mono-substitution vs. 18 kcal/mol for di-substitution in arylzinc couplings .

  • Solvent polarity stabilizes charged intermediates, reducing activation energy by ~5 kcal/mol in DMF .

Q. Safety and Handling Considerations

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr).
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Properties

IUPAC Name

1,3-dibromo-5-ethenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2/c1-2-6-3-7(9)5-8(10)4-6/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITDEAXLQUVPQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595612
Record name 1,3-Dibromo-5-ethenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120359-56-0
Record name 3,5-Dibromostyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120359560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dibromo-5-ethenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-DIBROMOSTYRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/224BN365J3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of methyltriphenylphosphonium bromide (20.30 g, 56.8 mmol) in dry THF (50 mL) is cooled to 0° C. under N2 and then treated with solid potassium tert-butoxide (6.38 g, 56.8 mmol) in portions. The resultant yellow slurry is warmed to rt and stirred for 30 minutes. The mixture is cooled to −78° C., and a solution of 3,5-dibromobenzaldehyde (10.0 g, 37.9 mmol) in THF (50 mL) is added dropwise. The reaction is warmed to rt and stirred for 1 hour. The mixture is poured into ice water containing 1 N HCl (56 mL) and then extracted with Et2O. The organic layer is dried (Na2SO4), and the solvent is removed in vacuo to afford crude product that is absorbed on silica gel and purified by flash chromatography using 10/1 hexanes/ethyl acetate to afford 4.56 g (46%) of the title compound. Rf=0.64 (4/1 hexanes/EtOAc). 1H NMR (400 MHz, CDCl3).
Quantity
6.38 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
56 mL
Type
reactant
Reaction Step Three
Quantity
20.3 g
Type
catalyst
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
46%

Synthesis routes and methods II

Procedure details

Tetrahydrofuran (20 mL) was added to methyltriphenylphosphonium bromide (3.150 g, 8.8 mmol). Then potassium t-butoxide (0.989 g, 8.8 mmol) was added herein small portions with ice-cooling, and the mixture was stirred at room temperature for 1 hr. The resultant slurry was cooled to −78° C. and a tetrahydrofuran (20 mL) solution containing 3,5-dibromobenzaldehyde (1.519 g, 5.8 mmol) was added dropwise. The reaction solution was allowed to warm to room temperature and stirred for 1 hr, and then a saturated ammonium chloride aqueous solution was added to the reaction solution. The product was extracted with ethyl acetate, the solvent was distilled off under reduced pressure, and the residue was purified with silica-gel column chromatography to obtain 3,5-dibromostyrene (1.2 g, 4.6 mmol).
Quantity
0.989 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.519 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
3.15 g
Type
catalyst
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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